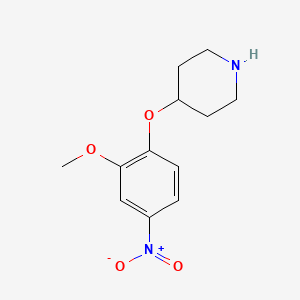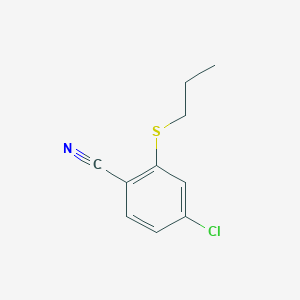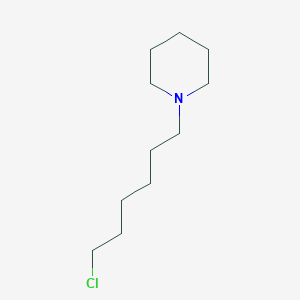
didodecyl phosphate
Descripción general
Descripción
didodecyl phosphate is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Métodos De Preparación
The synthesis of didodecyl phosphate involves specific synthetic routes and reaction conditions. One of the methods includes using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
didodecyl phosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
didodecyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activities and interactions with biomolecules. In medicine, this compound could be investigated for its therapeutic potential in treating various diseases. Industrial applications may include its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of didodecyl phosphate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
didodecyl phosphate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison can reveal differences in properties, reactivity, and applications. For instance, while this compound may share some structural similarities with other indole derivatives, its specific reactivity and applications may set it apart .
Propiedades
Fórmula molecular |
C24H50O4P- |
|---|---|
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,25,26)/p-1 |
Clave InChI |
JTXUVYOABGUBMX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)-2-ethylphenyl]cyanamide](/img/structure/B8461161.png)










![5-(4-Pyridyl)imidazo[1,2-a]pyrimidine](/img/structure/B8461231.png)

